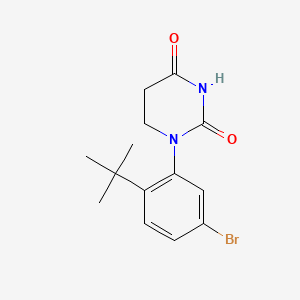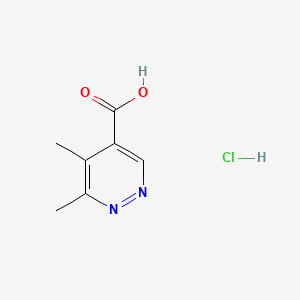![molecular formula C14H23IO3 B13484780 Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484780.png)
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the iodomethyl group and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential effects on biological systems.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The bicyclic structure may also influence its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2,2-dimethylpropyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-(2,2-dimethylpropyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-(2,2-dimethylpropyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H23IO3 |
|---|---|
Peso molecular |
366.23 g/mol |
Nombre IUPAC |
ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-5-17-11(16)14-7-13(8-14,9-15)18-10(14)6-12(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
BYKZLRHBWOYDDW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CC(C1)(OC2CC(C)(C)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





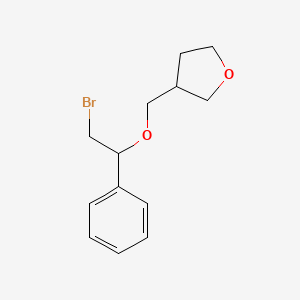

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
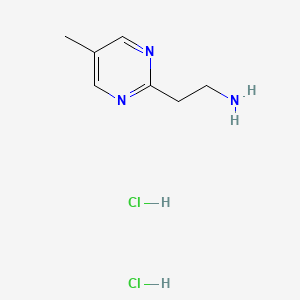

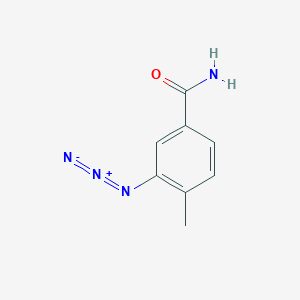

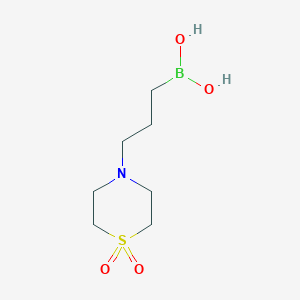
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
